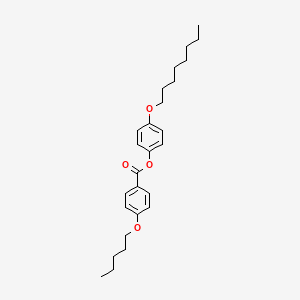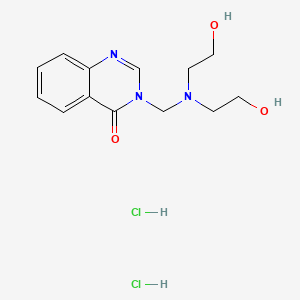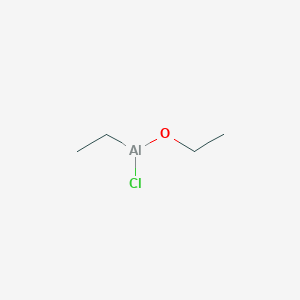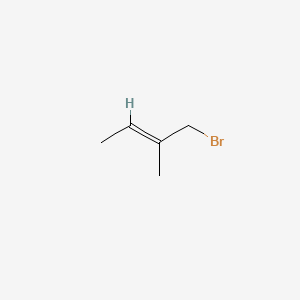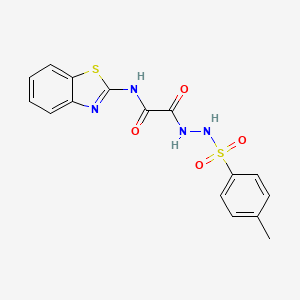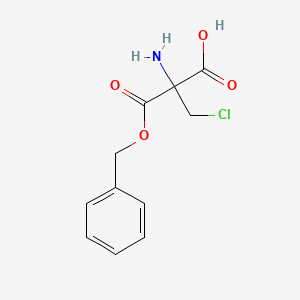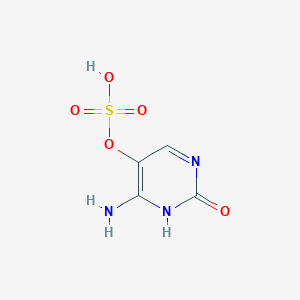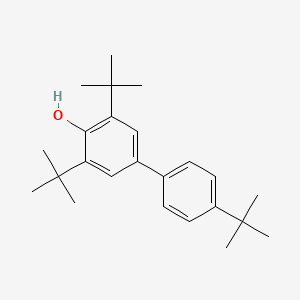
3,4',5-Tris(1,1-dimethylethyl)(1,1'-biphenyl)-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4’,5-Tris(1,1-dimethylethyl)(1,1’-biphenyl)-4-ol is a complex organic compound characterized by its biphenyl structure with three tert-butyl groups attached at the 3, 4’, and 5 positions, and a hydroxyl group at the 4 position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4’,5-Tris(1,1-dimethylethyl)(1,1’-biphenyl)-4-ol typically involves multi-step organic reactions. One common method includes the Friedel-Crafts alkylation of biphenyl with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The hydroxyl group can be introduced through subsequent hydroxylation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and advanced purification methods like column chromatography are often employed to ensure high-quality production.
Analyse Des Réactions Chimiques
Types of Reactions
3,4’,5-Tris(1,1-dimethylethyl)(1,1’-biphenyl)-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl group or alter the tert-butyl groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the biphenyl ring or the tert-butyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like sodium methoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield biphenyl ketones, while substitution reactions can introduce various functional groups into the biphenyl structure.
Applications De Recherche Scientifique
3,4’,5-Tris(1,1-dimethylethyl)(1,1’-biphenyl)-4-ol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3,4’,5-Tris(1,1-dimethylethyl)(1,1’-biphenyl)-4-ol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group and tert-butyl groups play crucial roles in its binding affinity and specificity. Pathways involved may include signal transduction and metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4,6-Tris(1,1-dimethylethyl)phenol: Similar structure but with a single phenyl ring.
4,4’-Bis(1,1-dimethylethyl)biphenyl: Lacks the hydroxyl group.
3,5-Di-tert-butyl-4-hydroxybenzyl alcohol: Similar functional groups but different overall structure.
Propriétés
Numéro CAS |
6257-39-2 |
|---|---|
Formule moléculaire |
C24H34O |
Poids moléculaire |
338.5 g/mol |
Nom IUPAC |
2,6-ditert-butyl-4-(4-tert-butylphenyl)phenol |
InChI |
InChI=1S/C24H34O/c1-22(2,3)18-12-10-16(11-13-18)17-14-19(23(4,5)6)21(25)20(15-17)24(7,8)9/h10-15,25H,1-9H3 |
Clé InChI |
USTAEAIVHPZIQS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC=C(C=C1)C2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


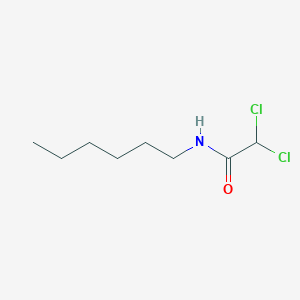
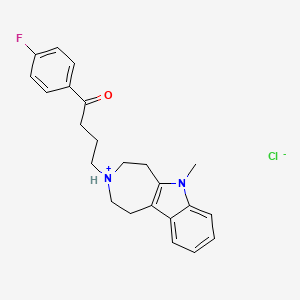
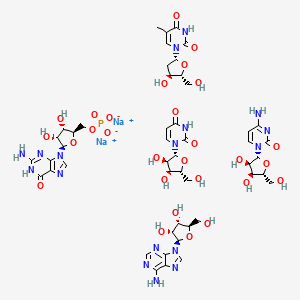
![(7Z)-7-(cyclohexylmethoxyimino)-2,2-difluoro-5H-[1,3]dioxolo[4,5-f]indol-6-one](/img/structure/B13757535.png)
